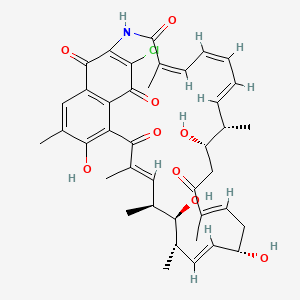
(4-Isopropyl-1,2,3-thiadiazol-5-YL)methanol
Descripción general
Descripción
“(4-Isopropyl-1,2,3-thiadiazol-5-YL)methanol” is a chemical compound with the CAS Number: 1033693-18-3 . It has a molecular weight of 158.22 and its IUPAC name is (4-isopropyl-1,2,3-thiadiazol-5-yl)methanol . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “(4-Isopropyl-1,2,3-thiadiazol-5-YL)methanol” is 1S/C6H10N2OS/c1-4(2)6-5(3-9)10-8-7-6/h4,9H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“(4-Isopropyl-1,2,3-thiadiazol-5-YL)methanol” is a solid at room temperature . For more detailed physical and chemical properties, it is recommended to refer to the compound’s Material Safety Data Sheet (MSDS) .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Derivatives of thiadiazoles, including compounds similar to (4-Isopropyl-1,2,3-thiadiazol-5-YL)methanol, have been studied for their potential antimicrobial properties. These compounds have shown significant activity against various microorganisms and are considered promising candidates for the development of new antimicrobial agents .
Anti-inflammatory Properties
Research has indicated that 1,3,4-thiadiazole derivatives can exhibit anti-inflammatory effects. Studies have shown that certain derivatives can inhibit paw edema effectively, which is a common measure of anti-inflammatory activity .
Analgesic Effects
The analgesic properties of thiadiazole derivatives are also well-documented. These compounds have been explored for their potential to relieve pain without the side effects associated with traditional analgesics .
Antidepressant Potential
Some studies have explored the antidepressant effects of thiadiazole derivatives. The forced swim test is commonly used to assess the antidepressant activity of these compounds, and several derivatives have shown promising results in this regard .
Agrochemical Applications
Thiazoles and their derivatives are widely used in agrochemicals due to their effectiveness in protecting crops from pests and diseases. Their broad applications in this field make them valuable compounds for agricultural research and development .
Industrial Uses
Apart from their biological activities, thiadiazole derivatives are also utilized in various industrial applications. They serve as photographic sensitizers and are involved in the manufacturing of different industrial products .
Each of these fields presents a unique application of (4-Isopropyl-1,2,3-thiadiazol-5-YL)methanol and its derivatives, showcasing the compound’s versatility and potential in scientific research.
For further detailed information on each application, including peer-reviewed papers and technical documents, you may refer to the provided references.
MDPI - Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole MDPI - Synthesis and Biological Properties of Thiadiazoles Springer - Biological Activities of 1,3,4-Thiadiazole IntechOpen - Synthesis and Biological Evaluation of Thiazole Derivatives
Propiedades
IUPAC Name |
(4-propan-2-ylthiadiazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2OS/c1-4(2)6-5(3-9)10-8-7-6/h4,9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVHEYZFBHVBKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(SN=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Isopropyl-1,2,3-thiadiazol-5-YL)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Datp-alpha-S, [35S]](/img/structure/B1514247.png)
![[4-(4-Fluoro-phenyl)-piperazin-1-YL]-pyridin-3-YL-acetic acid](/img/structure/B1514248.png)






![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[2-[4-(3-hydroxypropoxy)phenyl]diazenyl]-, sodium salt (1:2)](/img/structure/B1514305.png)

![4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride](/img/structure/B1514313.png)

![2-[3-(3-Butyl-1,3-dihydro-1,1-dimethyl-2h-benz[e]indol-2-ylidene)-1-propen-1-yl]-1,1,3-trimethyl-1h-benz[e]indolium hexafluorophosphate](/img/structure/B1514338.png)
![4-[4-[4-(Diethylamino)phenyl]-1,3-butadienyl]-1-[2-hydroxy-3-[(2-hydroxyethyl)dimethylammonio]propyl]pyridinium diacetate](/img/structure/B1514340.png)